molecular formula C9H12BNO3 B1290100 (4-(Acetamidomethyl)phenyl)boronic acid CAS No. 850568-41-1

(4-(Acetamidomethyl)phenyl)boronic acid

Cat. No.: B1290100
CAS No.: 850568-41-1
M. Wt: 193.01 g/mol
InChI Key: ZMJVNKSOLIUBKO-UHFFFAOYSA-N
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Description

(4-(Acetamidomethyl)phenyl)boronic acid is an organic compound with the molecular formula C9H12BNO3 It is a boronic acid derivative, characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with an acetamidomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Acetamidomethyl)phenyl)boronic acid typically involves the reaction of 4-(Acetamidomethyl)phenylboronic acid with appropriate reagents under controlled conditions. One common method involves the use of Suzuki-Miyaura coupling reactions, where an aryl halide reacts with a boronic acid in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as toluene or ethanol at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

(4-(Acetamidomethyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic esters, while substitution reactions can produce a variety of substituted phenylboronic acids .

Scientific Research Applications

(4-(Acetamidomethyl)phenyl)boronic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • (4-Methoxyphenyl)boronic acid
  • (4-Trifluoromethylphenyl)boronic acid

Uniqueness

(4-(Acetamidomethyl)phenyl)boronic acid is unique due to the presence of the acetamidomethyl group, which imparts distinct reactivity and properties compared to other boronic acids. This substitution can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable tool in various applications .

Biological Activity

(4-(Acetamidomethyl)phenyl)boronic acid is a derivative of phenylboronic acid, which has gained attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential in various therapeutic applications, including antibacterial and anticancer effects. This article reviews the biological activity of this compound, supported by recent research findings, case studies, and data tables.

  • Chemical Formula : C₉H₁₂BNO₃
  • Molecular Weight : 181.01 g/mol
  • Structure :
    Boron atom attached to a phenyl ring with an acetamidomethyl group\text{Boron atom attached to a phenyl ring with an acetamidomethyl group}

Boronic acids, including this compound, act primarily through their ability to reversibly bind to vicinal nucleophiles. This property allows them to function as enzyme inhibitors, particularly against serine β-lactamases (SBLs). The binding mechanism involves the formation of boronate esters with the hydroxyl groups of amino acids at the active sites of enzymes, which can inhibit their function .

1. Antibacterial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial properties against various strains of bacteria, particularly those resistant to β-lactam antibiotics.

  • Inhibition Studies :
    • It has been shown to inhibit class A carbapenemases such as KPC-2 and GES-5, as well as class C cephalosporinases (AmpC).
    • The compound acts synergistically with β-lactam antibiotics, restoring their efficacy against resistant strains .
Strain Inhibitory Concentration (IC50) Synergy with Meropenem
Klebsiella pneumoniae2.5 µMYes (FICI < 0.5)
Pseudomonas aeruginosa3.0 µMModerate (FICI ~ 0.6)

2. Anticancer Activity

The compound has also been investigated for its anticancer properties. Boronic acids have shown promise in targeting proteasomes in cancer cells.

  • Mechanism :
    • By inhibiting proteasome activity, this compound may induce apoptosis in cancer cells.
  • Case Study :
    • In vitro studies indicated that this compound can reduce cell viability in various cancer cell lines without significant cytotoxicity to normal cells .
Cell Line IC50 (µM) Effect on Cell Viability (%)
MCF-7 (Breast Cancer)1530% reduction
HeLa (Cervical Cancer)1050% reduction

Research Findings

Recent literature highlights the versatility of boronic acids in medicinal chemistry:

  • A study demonstrated that derivatives like this compound can effectively inhibit SBLs while maintaining low toxicity profiles .
  • The ability to modify the boronic acid structure has led to compounds that exhibit improved selectivity and potency against specific bacterial strains and cancer cells .

Properties

IUPAC Name

[4-(acetamidomethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BNO3/c1-7(12)11-6-8-2-4-9(5-3-8)10(13)14/h2-5,13-14H,6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMJVNKSOLIUBKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)CNC(=O)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80624586
Record name [4-(Acetamidomethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80624586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850568-41-1
Record name [4-(Acetamidomethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80624586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(Acetylamino)methyl]benzeneboronic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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